![molecular formula C15H13F3O2 B6383902 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261903-19-8](/img/structure/B6383902.png)
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%
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Overview
Description
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is a synthetic compound that has been used in various scientific research applications, including biochemical and physiological studies. It is a member of the phenol family and is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This compound has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been used in various scientific research applications. It has been used as a substrate in the study of cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) enzyme activity. It has also been used as an inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). Additionally, it has been used as a starting material in the synthesis of other compounds.
Mechanism of Action
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) acts as an inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). It binds to the active site of the enzyme, blocking the binding of other substrates to the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of the enzyme leads to decreased activity of the enzyme and ultimately results in decreased production of the desired product.
Biochemical and Physiological Effects
The inhibition of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) by 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of various metabolites of drugs, including warfarin and phenytoin. In addition, it has been shown to decrease the metabolism of various drugs, including ibuprofen and naproxen. The inhibition of the enzyme by this compound has also been shown to lead to decreased production of prostaglandins, which can lead to decreased inflammation.
Advantages and Limitations for Lab Experiments
The use of 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has a number of advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). This makes it a useful tool for studying the activity of the enzyme. Additionally, it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use. It is not stable in the presence of light and heat, and it has a relatively short shelf life. Additionally, it has been shown to have some toxic effects in animals and should be handled with caution.
Future Directions
The future directions of 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) research include further investigation into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential therapeutic applications is needed. Additionally, further research into its stability and shelf life is needed in order to make it a more viable option for laboratory experiments. Finally, further research into the development of more potent inhibitors of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) is needed in order to make it a more useful tool for studying the enzyme.
Synthesis Methods
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is synthesized by reacting 2,4-dimethylphenol with trifluoromethoxybenzoyl chloride in dichloromethane. The reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified by column chromatography. The yield of the product is typically around 95%.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-3-4-14(10(2)5-9)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSTGQUSLXYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686533 |
Source
|
Record name | 2',4'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-19-8 |
Source
|
Record name | 2',4'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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